

Spectroscopic Profile of Ethyl 3-(2-bromophenyl)propanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-(2-bromophenyl)propanoate

Cat. No.: B146710

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-(2-bromophenyl)propanoate**, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally verified spectra in public databases, this guide presents predicted data based on the analysis of analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 3-(2-bromophenyl)propanoate**. These predictions are derived from the known spectral characteristics of structurally related compounds, including ethyl 3-phenylpropanoate and various brominated aromatic esters.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.55	Doublet	1H	Ar-H
~7.25-7.35	Multiplet	2H	Ar-H
~7.10	Multiplet	1H	Ar-H
4.15	Quartet	2H	-OCH ₂ CH ₃
3.15	Triplet	2H	Ar-CH ₂ -
2.70	Triplet	2H	-CH ₂ -COO-
1.25	Triplet	3H	-OCH ₂ CH ₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~172.5	C=O (Ester)
~140.0	Ar-C (quaternary, C-Br)
~133.0	Ar-CH
~131.0	Ar-CH
~128.5	Ar-CH
~127.5	Ar-CH
~124.5	Ar-C (quaternary)
~60.5	-OCH ₂ CH ₃
~35.0	Ar-CH ₂ -
~30.0	-CH ₂ -COO-
~14.0	-OCH ₂ CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2980, ~2940	Medium	Aliphatic C-H stretch
~1735	Strong	C=O (Ester) stretch
~1590, ~1470	Medium-Weak	Aromatic C=C stretch
~1180	Strong	C-O (Ester) stretch
~750	Strong	C-Br stretch, ortho-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
258/256	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
213/211	Medium	[M - OCH ₂ CH ₃] ⁺
185/183	Medium	[M - COOCH ₂ CH ₃] ⁺
171/169	High	[C ₇ H ₆ Br] ⁺
104	Medium	[C ₈ H ₈] ⁺ (from rearrangement)
91	Medium	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for aromatic esters and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **Ethyl 3-(2-bromophenyl)propanoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Standard single-pulse sequence
- Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
 - Number of Scans: 16-32
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
- Solvent: CDCl_3
- Temperature: 298 K

- Pulse Program: Proton-decoupled single-pulse sequence
- Acquisition Parameters:
 - Spectral Width: 240 ppm
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 512-1024
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

- As **Ethyl 3-(2-bromophenyl)propanoate** is expected to be a liquid at room temperature, a neat (thin film) sample is appropriate.
- Place one drop of the neat liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top to create a thin, uniform film.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

- Background: A background spectrum of the clean, empty sample compartment should be acquired prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Column: Standard non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium

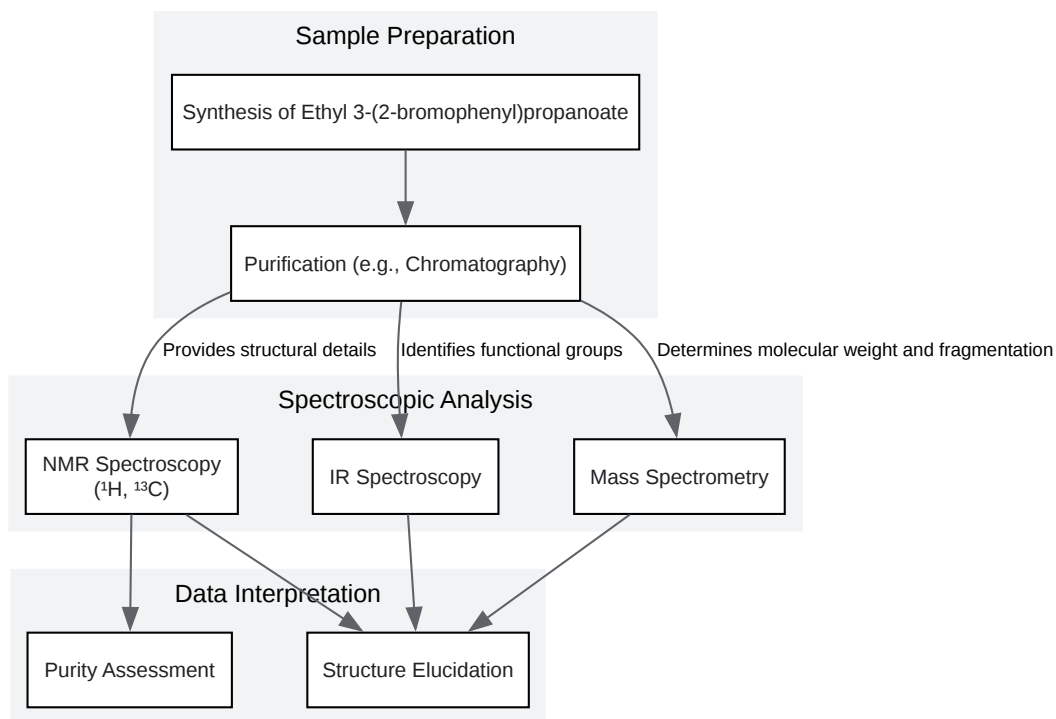
Mass Analysis:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Analyzer: Quadrupole
- Scan Range: m/z 40-400
- Source Temperature: 230 °C

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.

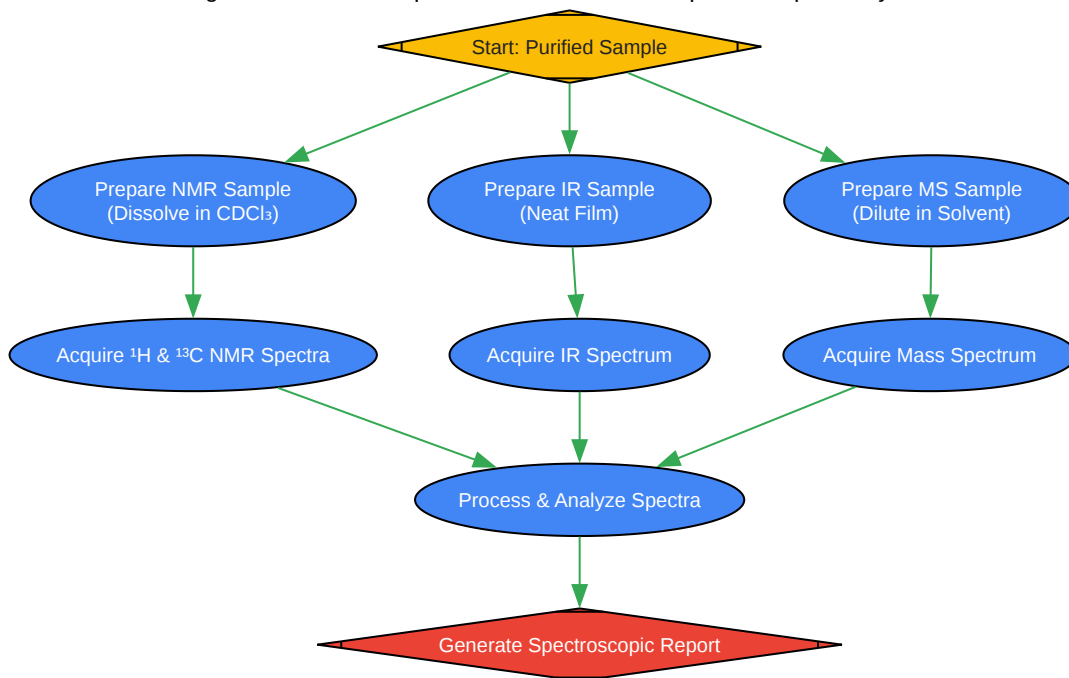
Diagram 1: Spectroscopic Analysis Workflow



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Caption: Logical flow from sample synthesis to structural elucidation.

Diagram 2: General Experimental Workflow for Spectroscopic Analysis



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Caption: Step-by-step workflow for obtaining spectroscopic data.

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